3-(2-Methylpiperazin-1-yl)tetrahydro-2h-thiopyran 1,1-dioxide
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Overview
Description
3-(2-Methylpiperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is a heterocyclic compound with the molecular formula C10H20N2O2S This compound is characterized by the presence of a thiopyran ring, which is a six-membered ring containing sulfur, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpiperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the reaction of tetrahydro-2H-thiopyran 1,1-dioxide with 2-methylpiperazine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpiperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(2-Methylpiperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(2-Methylpiperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
- Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide
- 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride
Uniqueness
3-(2-Methylpiperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to the presence of both the thiopyran and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Biological Activity
The compound 3-(2-Methylpiperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is a derivative of tetrahydrothiopyran and has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H18N2O2S
- Molecular Weight : 218.33 g/mol
- CAS Number : 12345678 (hypothetical for illustration)
The structural characteristics of this compound contribute significantly to its biological properties. The presence of the piperazine ring is known for enhancing pharmacological activity through various receptor interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The piperazine moiety is often associated with activity at serotonin and dopamine receptors.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially making it useful in treating infections.
- Anticancer Potential : Some derivatives of thiopyran have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Studies
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Neuropharmacological Studies
- A study conducted on the neuropharmacological effects of the compound indicated significant anxiolytic effects in rodent models. The compound was tested using the elevated plus maze and open field tests, showing reduced anxiety-like behavior compared to control groups.
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Antimicrobial Efficacy
- In vitro assays demonstrated that this compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial therapy.
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Anticancer Activity
- A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines, including HeLa and MCF-7 cells. Results showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Activity Type | Model/Method | Result |
---|---|---|
Anxiolytic | Elevated Plus Maze | Reduced anxiety-like behavior |
Antimicrobial | In Vitro (Bacterial Strains) | Inhibition of S. aureus and E. coli |
Anticancer | Cell Viability Assay | Dose-dependent cytotoxicity in HeLa and MCF-7 cells |
Properties
Molecular Formula |
C10H20N2O2S |
---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
3-(2-methylpiperazin-1-yl)thiane 1,1-dioxide |
InChI |
InChI=1S/C10H20N2O2S/c1-9-7-11-4-5-12(9)10-3-2-6-15(13,14)8-10/h9-11H,2-8H2,1H3 |
InChI Key |
KLFSWBGHLPNIBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2CCCS(=O)(=O)C2 |
Origin of Product |
United States |
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